molecular formula C22H21FN4O3 B15103860 N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

Cat. No.: B15103860
M. Wt: 408.4 g/mol
InChI Key: XCMLQCMMJSWRQH-UHFFFAOYSA-N
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Description

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a synthetic small molecule featuring a 5-oxopyrrolidine core substituted with a 4-fluorophenyl group at the N1 position. The compound’s structure includes an indole-4-carboxamide moiety linked via an ethylamino spacer to the pyrrolidine carbonyl group.

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C22H21FN4O3/c23-15-4-6-16(7-5-15)27-13-14(12-20(27)28)21(29)25-10-11-26-22(30)18-2-1-3-19-17(18)8-9-24-19/h1-9,14,24H,10-13H2,(H,25,29)(H,26,30)

InChI Key

XCMLQCMMJSWRQH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a fluorophenyl-substituted pyrrolidinone. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the amide bond. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are frequently used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Hydroxyl-substituted pyrrolidinone derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors in the body, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The pyrrolidinone ring can interact with enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares a 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide backbone with several structurally related analogs. Below is a comparative analysis of its structural analogs:

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula Substituents/Modifications Inferred Therapeutic Area Evidence Source
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide (Target Compound) C₂₂H₂₂FN₅O₃ Indole-4-carboxamide ethylamino linker Anti-infective, signaling pathways
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₈FN₃O₂S Thiadiazole ring Antimicrobial, enzyme inhibition
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide C₂₈H₂₆FN₃O₅ Methoxybenzyl, fluorophenyl carbamate Metabolic regulation, GPCR targets
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide C₁₇H₁₇FN₂O₂ Pyridinyl group Kinase inhibition, cancer

Key Observations

Core Structure : All compounds retain the 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide backbone, which is critical for metabolic stability and hydrophobic interactions with target proteins .

Methoxybenzyl (Compound ): Electron-donating groups may improve solubility and receptor binding (e.g., GPCRs or nuclear receptors) . Pyridinyl (Compound ): Nitrogen-rich aromatic systems facilitate hydrogen bonding, relevant to kinase inhibition . Indole-4-carboxamide (Target Compound): The indole moiety may confer π-π stacking interactions with hydrophobic pockets in viral or inflammatory targets .

Therapeutic Implications: The target compound’s indole group distinguishes it from analogs, suggesting unique interactions with indole-binding domains (e.g., tryptophan-associated enzyme active sites or serotonin receptors) .

Pharmacokinetic and Mechanistic Considerations

  • Lipophilicity : The 4-fluorophenyl group enhances membrane permeability, while polar carboxamide and heterocyclic substituents (e.g., pyridinyl in ) balance solubility .
  • Target Selectivity: The ethylamino linker in the target compound may allow for extended interactions with allosteric sites, differentiating it from shorter-chain analogs .

Biological Activity

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈F N₃O₃
  • Molecular Weight : 365.36 g/mol

The presence of the indole and pyrrolidinone moieties contributes to its biological activity by modulating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as enzyme inhibitors, modulating pathways critical for various physiological processes.

In Vitro Studies

In vitro studies have highlighted the compound's potential as an enzyme inhibitor. For instance, compounds featuring indole and pyrrolidinone structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The efficacy of these inhibitors is typically measured using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

Cytotoxicity and Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from antiproliferative assays:

Cell LineIC50 (µM)Notes
HeLa5.11Strong inhibition observed
CEM4.2Effective against human T-cell leukemia
Panc-110.26Notable resistance in some concentrations

These findings suggest that the compound could serve as a potential therapeutic agent in oncology.

Antiviral Activity

A study investigating the antiviral properties of structurally similar indole-based compounds found that they exhibited promising activity against neurotropic alphavirus infections. The compound was tested in vitro, showing enhanced cell viability in infected cells at specific concentrations, indicating its potential role in antiviral therapies .

Cardiovascular Effects

Another case study focused on the cardiovascular effects of related compounds, demonstrating that certain derivatives could lower blood pressure without inducing reflex tachycardia, a common side effect associated with traditional L-type calcium channel blockers . This highlights the potential of this compound in treating hypertension.

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